

ACT-335827 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ACT-335827	
Cat. No.:	B605164	Get Quote

An In-Depth Technical Guide to ACT-335827: A Selective Orexin-1 Receptor Antagonist

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **ACT-335827**, a selective orexin-1 receptor (OX1R) antagonist.

Core Compound Information

ACT-335827 is an orally available and brain-penetrant small molecule that demonstrates high selectivity for the orexin-1 receptor.[1][2] Its development has been geared towards investigating the role of the orexin system in various neurological and physiological processes.

Identifier	Value
CAS Number	1354039-86-3[3][4][5][6]
Molecular Formula	C31H38N2O5[4][5]
Molecular Weight	518.64 g/mol [4][5]

Mechanism of Action and Signaling Pathway

ACT-335827 functions as a competitive antagonist at the OX1R, a G-protein coupled receptor (GPCR). The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of arousal, motivation, and stress. Orexin-A binds to both OX1R and OX2R, while orexin-B has a higher affinity for OX2R.

The binding of orexin-A to OX1R primarily activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal excitation. By blocking this pathway, **ACT-335827** can modulate the physiological responses mediated by OX1R.

Click to download full resolution via product page

Orexin-1 Receptor Signaling Pathway and ACT-335827 Inhibition.

Pharmacological Profile

ACT-335827 exhibits a high degree of selectivity for OX1R over OX2R, making it a valuable tool for dissecting the specific functions of the OX1R.

Parameter	Value	Species	Assay
IC50 (OX1R)	6 nM	Not Specified	Not Specified
IC50 (OX2R)	417 nM	Not Specified	Not Specified
Kb (OX1R)	41 nM	Not Specified	Not Specified
Kb (OX2R)	560 nM	Not Specified	Not Specified

Experimental Protocols

ACT-335827 has been utilized in various preclinical models to investigate its therapeutic potential. Below are detailed methodologies for key experiments.

Fear-Potentiated Startle (FPS) in Rats

This model assesses the anxiolytic potential of a compound by measuring the potentiation of the startle reflex in the presence of a conditioned fear stimulus.

Experimental Workflow:

Click to download full resolution via product page

Fear-Potentiated Startle Experimental Workflow.

Methodology:

- Animals: Male Wistar rats.
- Apparatus: A startle response system consisting of a sound-attenuated chamber with a grid floor for delivering foot shocks and a speaker for acoustic stimuli.
- Conditioning: On day 1, rats are placed in the chamber and presented with a conditioned stimulus (CS), such as a light, which co-terminates with an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA for 500 ms). This pairing is repeated multiple times.
- Testing: On day 2, rats are administered **ACT-335827** orally. After a set pre-treatment time (e.g., 60 minutes), they are placed back in the chamber. The acoustic startle response is

measured in the presence and absence of the CS (light). An anxiolytic effect is indicated by a reduction in the potentiation of the startle response in the presence of the CS.

Diet-Induced Obesity (DIO) and Metabolic Syndrome in Rats

This model is used to evaluate the effects of compounds on metabolic parameters in the context of a diet that mimics a Western-style diet.

Methodology:

- Animals: Male Wistar rats.
- Diet: For several weeks (e.g., 13 weeks), rats are fed a cafeteria-style diet consisting of highly palatable, energy-dense human foods (e.g., cookies, cheese, sausages) in addition to standard chow, or a high-fat diet.[6] A control group receives only standard chow.[6]
- Treatment: Following the diet-induced obesity phase, rats are treated daily with an oral gavage of **ACT-335827** or vehicle.[6]
- Measurements: Body weight, food and water intake, and body composition are monitored regularly. An oral glucose tolerance test (OGTT) is performed to assess glucose metabolism.
 At the end of the study, blood samples are collected for analysis of lipids and other metabolic markers.

Oral Glucose Tolerance Test (OGTT) Protocol:

- Fast rats overnight.
- Administer a baseline oral glucose load (e.g., 2 g/kg).
- Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose administration.
- Measure blood glucose levels at each time point.

Binge-Eating Animal Model

This model investigates the effects of compounds on compulsive overeating of palatable food, often induced by a combination of caloric restriction and stress.[5][7]

Methodology:

- Animals: Female Sprague-Dawley rats.
- Induction of Binge-Like Behavior:
 - Diet Cycling: Rats undergo cycles of food restriction (e.g., 66% of control intake for 4 days) followed by periods of ad libitum access to both standard chow and a highly palatable food (HPF) (e.g., 6 days).[5]
 - Stress: Following the diet cycling, an acute stressor (e.g., foot shock) is applied to trigger binge-eating behavior.[5][7]
- Treatment: ACT-335827 or vehicle is administered prior to the presentation of the HPF.
- Measurement: The intake of the HPF is measured over a defined period (e.g., 24 hours) to assess the effect of the compound on binge-like eating.[5]

Summary of Preclinical Findings

Model	Species	Key Findings with ACT- 335827
Fear-Potentiated Startle	Rat	Dose-dependent reduction in fear-potentiated startle, suggesting anxiolytic-like effects.
Diet-Induced Obesity	Rat	Did not significantly alter body weight gain or glucose intolerance but did reduce the preference for a high-fat/sweet diet and increased HDL cholesterol.[6]
Binge-Eating Model	Rat	Dose-dependently reduced binge-like eating of highly palatable food.[7]
Stress-Induced Hyperthermia and Tachycardia	Rat	Attenuated the increase in body temperature and heart rate in response to social stress.

This technical guide provides a summary of the key characteristics and experimental applications of **ACT-335827**. For further detailed information, researchers are encouraged to consult the primary literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Selective serotonin re-uptake inhibitors decrease schedule-induced polydipsia in rats: a potential model for obsessive compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

- 2. Behavioral and pharmacological validation of an integrated fear-potentiated startle and prepulse inhibition paradigm PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a systematic review and meta-analysis of animal studies PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new animal model of binge eating: key synergistic role of past caloric restriction and stress PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective orexin receptor 1 antagonist ACT-335827 in a rat model of diet-induced obesity associated with metabolic syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the efficacy of the selective orexin 1 receptor antagonist nivasorexant in an animal model of binge-eating disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ACT-335827 CAS number and molecular weight].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605164#act-335827-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com